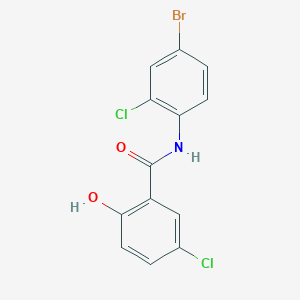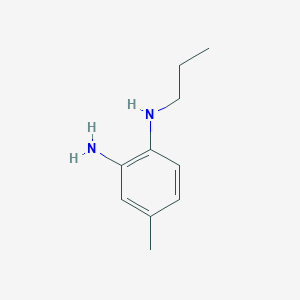
4-metil-1-N-propilbenceno-1,2-diamina
Descripción general
Descripción
“4-methyl-1-N-propylbenzene-1,2-diamine” is a chemical compound with the molecular formula C10H16N2 . It is also known as 1,2-Benzenediamine, 4-methyl-N1-propyl .
Molecular Structure Analysis
The molecular weight of “4-methyl-1-N-propylbenzene-1,2-diamine” is 164.25 . The IUPAC name is N1-methyl-N~1~-propyl-1,2-benzenediamine . The InChI code is 1S/C10H16N2/c1-3-8-12(2)10-7-5-4-6-9(10)11/h4-7H,3,8,11H2,1-2H3 .Aplicaciones Científicas De Investigación
Síntesis de Bencenos Polisustituidos
4-metil-1-N-propilbenceno-1,2-diamina: se puede utilizar en la síntesis de derivados de benceno complejos. La presencia de los grupos propil y metil, junto con la diamina, permite la funcionalización selectiva del anillo de benceno. Esto es crucial en el desarrollo de nuevos compuestos orgánicos con aplicaciones potenciales en farmacia y ciencia de materiales .
Investigación de Propiedades Termo-Físicas
Las propiedades termo-físicas del compuesto, como la temperatura de ebullición, la temperatura crítica y la densidad, son de interés en el campo de la termodinámica. Los investigadores pueden utilizar estos datos para predecir el comportamiento del compuesto en diversas condiciones de temperatura y presión, lo cual es esencial para el diseño de procesos y las evaluaciones de seguridad .
Síntesis Orgánica
En la síntesis orgánica, This compound sirve como bloque de construcción para crear una amplia gama de moléculas orgánicas. Su reactividad con electrófilos y nucleófilos la convierte en un reactivo versátil para la construcción de arquitecturas moleculares complejas .
Ciencia de Materiales
La funcionalidad de diamina del compuesto sugiere su utilidad en la síntesis de polímeros y recubrimientos. Las diamina se utilizan a menudo como agentes de reticulación que pueden mejorar la resistencia mecánica y la estabilidad térmica de los materiales poliméricos .
Catálisis
Las diamina, incluyendo This compound, pueden actuar como ligandos en sistemas catalíticos. Pueden coordinarse con metales para formar catalizadores que se utilizan en diversas reacciones químicas, incluyendo la síntesis asimétrica, la cual es vital para producir sustancias enantioméricamente puras .
Química Medicinal
El motivo estructural de This compound se encuentra en varios compuestos bioactivos. Se puede utilizar como precursor para sintetizar fármacos que se dirigen a receptores o enzimas específicos dentro del cuerpo .
Química Analítica
Debido a su estructura única, This compound se puede utilizar como estándar en el análisis cromatográfico para ayudar a identificar y cuantificar compuestos similares en mezclas complejas .
Estudios Ambientales
Se puede estudiar el destino y el transporte ambiental del compuesto para comprender su persistencia e impacto. Esto es importante para evaluar los riesgos asociados con su uso y para desarrollar estrategias para mitigar cualquier posible daño ambiental .
Safety and Hazards
“4-methyl-1-N-propylbenzene-1,2-diamine” is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with molecules that can act as electrophiles.
Mode of Action
The compound likely undergoes electrophilic aromatic substitution, a common reaction for benzene derivatives . This process involves two steps:
- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s potential to undergo electrophilic aromatic substitution suggests it could influence pathways involving aromatic compounds .
Pharmacokinetics
It’s known that the compound is slightly soluble in cold water , which could impact its absorption and distribution in the body.
Result of Action
The compound’s potential to undergo electrophilic aromatic substitution suggests it could lead to the formation of new aromatic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-methyl-1-N-propylbenzene-1,2-diamine. For instance, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the environment .
Análisis Bioquímico
Biochemical Properties
4-methyl-1-N-propylbenzene-1,2-diamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in aromatic amine metabolism, such as cytochrome P450 enzymes . These interactions often result in the formation of reactive intermediates that can further react with cellular macromolecules, leading to various biochemical effects. The compound’s ability to form hydrogen bonds and participate in electrophilic aromatic substitution reactions also contributes to its biochemical activity .
Cellular Effects
4-methyl-1-N-propylbenzene-1,2-diamine has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . For instance, the compound may modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, 4-methyl-1-N-propylbenzene-1,2-diamine can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of 4-methyl-1-N-propylbenzene-1,2-diamine involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . For example, it may inhibit the activity of cytochrome P450 enzymes, resulting in altered metabolism of other substrates. Additionally, 4-methyl-1-N-propylbenzene-1,2-diamine can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methyl-1-N-propylbenzene-1,2-diamine can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to 4-methyl-1-N-propylbenzene-1,2-diamine has been shown to result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important considerations for in vitro and in vivo studies involving the compound.
Dosage Effects in Animal Models
The effects of 4-methyl-1-N-propylbenzene-1,2-diamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 4-methyl-1-N-propylbenzene-1,2-diamine can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in various applications.
Metabolic Pathways
4-methyl-1-N-propylbenzene-1,2-diamine is involved in several metabolic pathways, primarily those related to aromatic amine metabolism . The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further react with cellular macromolecules. These metabolic reactions can lead to changes in metabolite levels and metabolic flux, affecting overall cellular metabolism . Understanding the metabolic pathways of 4-methyl-1-N-propylbenzene-1,2-diamine is essential for elucidating its biochemical and cellular effects.
Transport and Distribution
The transport and distribution of 4-methyl-1-N-propylbenzene-1,2-diamine within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 4-methyl-1-N-propylbenzene-1,2-diamine can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution properties are important for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
4-methyl-1-N-propylbenzene-1,2-diamine exhibits specific subcellular localization patterns that influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes involved in its metabolism . The subcellular localization of 4-methyl-1-N-propylbenzene-1,2-diamine is a key factor in determining its biochemical and cellular effects.
Propiedades
IUPAC Name |
4-methyl-1-N-propylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-6-12-10-5-4-8(2)7-9(10)11/h4-5,7,12H,3,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTCJUZMGJVUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1420300.png)

![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1420304.png)
![[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B1420306.png)
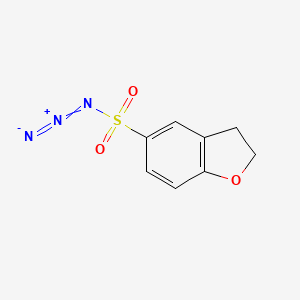
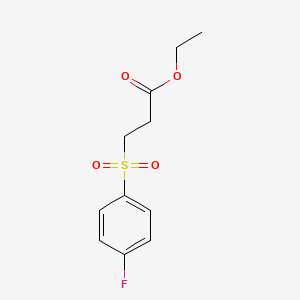
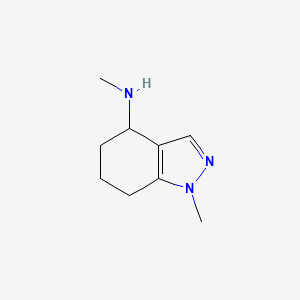
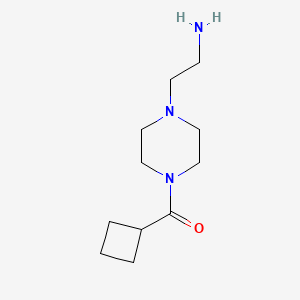
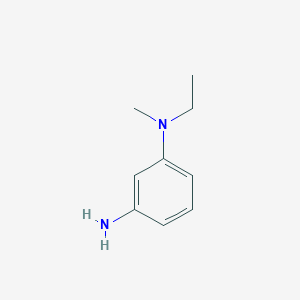

![1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B1420319.png)
![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)
